molecular formula C21H22BrFN4O2 B584743 N-Demethyl Vandetanib-d4 CAS No. 1346603-93-7

N-Demethyl Vandetanib-d4

Cat. No. B584743
M. Wt: 465.36
InChI Key: HTCPERSEGREUFC-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Demethyl Vandetanib-d4 is the labelled analogue of N-Desmethyl Vandetanib, which is a metabolite of Vandetanib . Vandetanib is an antitumor drug used for the treatment of medullary thyroid cancer . It works by inhibiting vascular endothelial growth factor receptor-2 (VEGFR), epidermal growth factor receptor (EGFR), and the RET-tyrosine kinase activity .


Molecular Structure Analysis

The molecular formula of N-Demethyl Vandetanib-d4 is C21H18D4BrFN4O2 . The molecular weight is 465.35 .


Chemical Reactions Analysis

The N-methyl piperidine ring of Vandetanib is considered a cyclic tertiary amine that undergoes metabolism forming iminium intermediates that are very reactive toward nucleophilic macromolecules . In vitro and in vivo phase I metabolic reactions were N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation . In vivo phase II metabolic reaction was direct conjugation of Vandetanib with glucuronic acid .


Physical And Chemical Properties Analysis

The molecular weight of N-Demethyl Vandetanib-d4 is 465.35 . The molecular formula is C21H18D4BrFN4O2 .

Safety And Hazards

As with any chemical, safety precautions should be taken when handling N-Demethyl Vandetanib-d4. It is intended for research use only and not for diagnostic or therapeutic use . Safety data sheets should be consulted for more detailed safety information .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuteriopiperidin-4-yl)methoxy]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCPERSEGREUFC-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(N1)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Demethyl Vandetanib-d4

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